Gemfibrozil 1-O-beta-Glucuronide Gemfibrozil 1-O-beta-Glucuronide
Brand Name: Vulcanchem
CAS No.: 91683-38-4
VCID: VC0194614
InChI: InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1
SMILES: CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol

Gemfibrozil 1-O-beta-Glucuronide

CAS No.: 91683-38-4

VCID: VC0194614

Molecular Formula: C21H30O9

Molecular Weight: 426.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gemfibrozil 1-O-beta-Glucuronide - 91683-38-4

Description

Gemfibrozil 1-O-β-Glucuronide is a major metabolite of gemfibrozil, an antihyperlipidemic drug used to treat hypercholesterolemia and hypertriglyceridemia . Formed through biotransformation of gemfibrozil by glucuronosyltransferase enzymes, it is an active metabolite . In biochemical research, Gemfibrozil 1-O-β-Glucuronide serves as a tool for studying the chemical kinetics and metabolism of gemfibrozil and the role of glucuronidation in drug clearance . Analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), rely on this compound as a key reference substance for monitoring gemfibrozil and its metabolites in biological samples .

This glucuronide conjugate acts as a mechanism-based inhibitor of P450 2C8 . It inhibits P450 2C8 by transforming into a potent inhibitor through the creation of a benzyl radical intermediate, which leads to the enzyme's irreversible inhibition and inactivation . Research indicates that this inactivation results from a covalent bond forming between the heme of CYP2C8 and the benzylic carbon of the dimethyl phenoxy group on the gemfibrozil-acyl glucuronide conjugate . This mechanism may contribute to clinical drug-drug interactions between gemfibrozil and other P450 2C8 substrates .

Another notable aspect of Gemfibrozil 1-O-β-Glucuronide is its role in forming protein adducts . As an electrophilic metabolite, gemfibrozil acyl glucuronide can mediate the covalent binding of acidic drugs to endogenous proteins . Studies administering gemfibrozil to rats have examined the pharmacokinetics of adduct formation in plasma, liver, kidney, and heart tissues, elucidating the reactivity of gemfibrozil glucuronide in vivo . Similar to Gemfibrozil 1-O-β-Glucuronide, clofibric acid glucuronide is another acyl glucuronide metabolite that has been studied for its inhibitory effects on drug metabolism .

CAS No. 91683-38-4
Product Name Gemfibrozil 1-O-beta-Glucuronide
Molecular Formula C21H30O9
Molecular Weight 426.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1
Standard InChIKey CJMNXSKEVNPQOK-LVEJAMMSSA-N
SMILES CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Canonical SMILES CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Appearance Off-White to Pale Yellow Solid
Purity > 95%
Synonyms 1-O-Gemfibrozil-beta-D-glucuronide; (2S,3S,4S,5R,6S)-6-[5-(2,5-Dimethylphenoxy)-2,2-Dimethyl-Pentanoyl]Oxy-3,4,5-Trihydroxy-Tetrahydropyran-2-Carboxylic Acid; Gemfibrozil 1-O-b-Glucuronide; Gemfibrozilb-D-glucuronide; gemfibrozil 1-O-acylglucuronide; 1-[5-(2,5
PubChem Compound 88127
Last Modified Aug 15 2023

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